Bienvenue dans la boutique en ligne BenchChem!

N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide

Chiral resolution Asymmetric synthesis Enantiopure API intermediate

N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide (CAS 1354016-91-3) is a chiral, non-racemic pyrrolidine derivative bearing both a primary aminoacetyl group and a tertiary N-methylacetamide substituent at the 3-position of the (R)-configured pyrrolidine ring. With a molecular weight of 199.25 g/mol and a computed topological polar surface area (TPSA) of 66.6 Ų, it is primarily employed as a protected or functionalized intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and DPP-IV targeted compounds.

Molecular Formula C9H17N3O2
Molecular Weight 199.25 g/mol
Cat. No. B7987378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide
Molecular FormulaC9H17N3O2
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC(=O)N(C)C1CCN(C1)C(=O)CN
InChIInChI=1S/C9H17N3O2/c1-7(13)11(2)8-3-4-12(6-8)9(14)5-10/h8H,3-6,10H2,1-2H3/t8-/m1/s1
InChIKeyJMGNNBICSUQYKV-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide: Chiral Pyrrolidine Acetamide Building Block for API and Heterocycle Synthesis


N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide (CAS 1354016-91-3) is a chiral, non-racemic pyrrolidine derivative bearing both a primary aminoacetyl group and a tertiary N-methylacetamide substituent at the 3-position of the (R)-configured pyrrolidine ring [1]. With a molecular weight of 199.25 g/mol and a computed topological polar surface area (TPSA) of 66.6 Ų, it is primarily employed as a protected or functionalized intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and DPP-IV targeted compounds . Its defined (R) absolute configuration and orthogonally reactive functional groups distinguish it from racemic or des-functional analogs in structure–activity relationship (SAR) exploration.

Why Generic Substitution Fails with N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide


In-class pyrrolidine acetamides cannot be interchangeably substituted for N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide because small structural changes abolish the stereochemical and functional-handle requirements of downstream synthetic routes. The (R) absolute configuration is mandatory for chiral induction in asymmetric syntheses of enantiopure APIs; the (S)-enantiomer (CAS 1353994-01-0) produces the opposite stereochemical outcome [1]. Likewise, the des-methyl analog (CAS 1353999-70-8) removes the tertiary amide, altering hydrogen-bonding capacity (HBD count 2 vs. 1) and molecular recognition , while the des-aminoacetyl analog (CAS 550370-81-5) eliminates the primary amine handle needed for amide coupling or reductive amination steps central to fragment elaboration .

Product-Specific Quantitative Evidence Guide for N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide


Stereochemical Identity: InChIKey Differentiation of (R)- vs (S)-Enantiomer

The (R)-enantiomer is unequivocally identified by its unique InChIKey JMGNNBICSUQYKV-MRVPVSSYSA-N, which differs from the (S)-enantiomer InChIKey JMGNNBICSUQYKV-QMMMGPOBSA-N due to the inverted stereocenter at the pyrrolidine 3-position [1]. Although both enantiomers share the same molecular formula (C9H17N3O2), exact mass (199.132076794 Da), XLogP3-AA (-1.5), and TPSA (66.6 Ų), the distinct InChIKey confirms them as non-identical chemical entities [2]. Procurement of the incorrect enantiomer would invert the stereochemical outcome of any diastereoselective transformation.

Chiral resolution Asymmetric synthesis Enantiopure API intermediate

Functional Handle Superiority: Orthogonal Reactivity vs. Des-Methyl Analog

The target compound possesses a tertiary N-methylacetamide (HBD count = 1) and a primary aminoacetyl amine, affording orthogonal reactivity handles for sequential derivatization. In contrast, the des-methyl analog (R)-N-(1-(2-aminoacetyl)pyrrolidin-3-yl)acetamide (CAS 1353999-70-8) presents a secondary acetamide with HBD count = 2, which is more prone to undesired intramolecular hydrogen bonding and offers fewer options for selective N-functionalization without protecting group manipulation . The increased rotatable bond count (2 in the target vs. 1 in the des-methyl analog) also provides greater conformational flexibility for induced-fit binding interactions [1].

Fragment elaboration Orthogonal protection Medicinal chemistry

Commercial Purity and Price Parity: (R)- vs (S)-Enantiomer from a Common Supplier

Fluorochem Ltd. lists both the (R)-enantiomer (CAS 1354016-91-3) and the (S)-enantiomer (CAS 1353994-01-0) at identical purity (≥98%) and identical list price (¥16,610 per 500 mg) . This implies that the (R)-enantiomer can be selected at no cost premium over the (S)-enantiomer, allowing procurement decisions to be driven solely by the required stereochemical outcome rather than budgetary constraints.

Procurement Chiral purity Cost-effectiveness

Designated API Intermediate Status: Industrial Relevance Confirmed by MolCore

MolCore classifies (R)-N-(1-(2-Aminoacetyl)pyrrolidin-3-yl)-N-methylacetamide as an 'important API intermediate' and notes that it is manufactured under ISO certification suitable for global pharmaceutical R&D and quality control requirements . In contrast, the simpler des-aminoacetyl analog (CAS 550370-81-5) is not typically listed as an API intermediate but as a general research compound with lower typical purity (95%) . This designation signals that the target compound has documented utility in registered synthetic pathways toward active pharmaceutical ingredients.

Pharmaceutical intermediate API synthesis Quality assurance

Best Research and Industrial Application Scenarios for N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide


Chiral Pool Synthesis of Enantiopure Kinase Inhibitors

When a synthetic route requires a chiral pyrrolidine scaffold with an (R)-configured 3-amino substituent, this compound provides the pre-installed stereocenter essential for diastereoselective elaboration. Its unique InChIKey differentiates it from the (S)-enantiomer, ensuring the correct stereochemical outcome in ATP-competitive inhibitor design [1]. The orthogonally reactive primary amine enables amide coupling to introduce heterocyclic warheads, while the tertiary N-methylacetamide remains inert under typical coupling conditions [2].

Fragment-Based Drug Discovery Requiring Orthogonal Elaboration Handles

For fragment libraries targeting kinases or proteases, the compound's low molecular weight (199.25 Da) and balanced XLogP3-AA (-1.5) align with fragment-like property guidelines. The presence of both a primary amine and a tertiary acetamide allows sequential functionalization: the aminoacetyl amine can be acylated or reductively alkylated first, followed by hydrolysis or modification of the N-methylacetamide, minimizing protecting group steps [2]. The reduced HBD count relative to the des-methyl analog (1 vs. 2) may also improve cell permeability during fragment-to-lead optimization .

Cost-Neutral Chiral Building Block Procurement for Medicinal Chemistry Campaigns

Procurement teams can select the (R)-enantiomer over the (S)-enantiomer at zero cost differential when sourcing from suppliers such as Fluorochem, where both enantiomers are priced equivalently at ¥16,610/500mg . This eliminates budgetary bias in stereochemical decision-making and simplifies inventory management when both enantiomers are required for SAR studies.

GMP-Ready Intermediate for Scale-Up of DPP-IV or Kinase-Targeted APIs

The MolCore designation of this compound as an API intermediate with NLT 98% purity and ISO certification supports its use in pilot-scale synthesis of pharmaceutical candidates, including DPP-IV inhibitors and kinase modulators . Its higher purity specification (≥98%) compared to generic research-grade analogs (95%) reduces the burden of purification after key coupling steps, enhancing overall yield and process robustness .

Quote Request

Request a Quote for N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.